molecular formula C10H12N2O3S3 B2734925 N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide CAS No. 431066-85-2

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide

Cat. No.: B2734925
CAS No.: 431066-85-2
M. Wt: 304.4
InChI Key: LCGHTJRVYDNPGE-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide is a complex chemical compound with intriguing molecular properties. This compound is notable for its diverse applications in scientific research, particularly in the fields of materials science, organic chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the carbamothioyl and dioxidotetrahydrothiophenyl groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene-2-carboxamide derivatives and thiourea-based compounds. These compounds share structural similarities but may differ in their specific functional groups and molecular properties .

Uniqueness

N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S3/c13-9(8-2-1-4-17-8)12-10(16)11-7-3-5-18(14,15)6-7/h1-2,4,7H,3,5-6H2,(H2,11,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGHTJRVYDNPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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